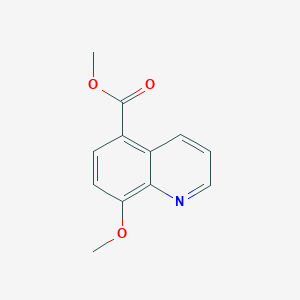![molecular formula C7H15NO B13905172 [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol](/img/structure/B13905172.png)
[(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol is a chiral compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol typically involves the construction of the pyrrolidine ring followed by functionalization. One common method starts with the reaction of a suitable precursor, such as a substituted cyclohexylamine, with maleic anhydride to form an intermediate, which is then cyclized to yield the pyrrolidine ring
Industrial Production Methods
Industrial production of this compound often employs batch synthesis techniques, where the reaction conditions are optimized for large-scale production. This includes the use of high-throughput screening methods to identify efficient catalysts and reaction conditions that maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
[(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The hydroxymethyl group can be substituted with other functional groups to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include ozone (O3) and hydrogen peroxide (H2O2) under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, and various substituted pyrrolidine derivatives, each with unique biological properties .
Applications De Recherche Scientifique
[(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Mécanisme D'action
The mechanism of action of [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. For example, docking studies have shown that the compound can bind to the podophyllotoxin pocket of gamma tubulin, which is involved in its anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-one: A derivative with a similar structure but different functional groups.
Piperidine derivatives: These compounds share a similar nitrogen-containing ring but differ in ring size and substitution patterns.
Uniqueness
[(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol is unique due to its specific stereochemistry and the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industrial settings .
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
[(2S)-1,2-dimethylpyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C7H15NO/c1-7(6-9)4-3-5-8(7)2/h9H,3-6H2,1-2H3/t7-/m0/s1 |
Clé InChI |
JJORCXGBWIYVCK-ZETCQYMHSA-N |
SMILES isomérique |
C[C@]1(CCCN1C)CO |
SMILES canonique |
CC1(CCCN1C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 1-carbamoyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13905094.png)
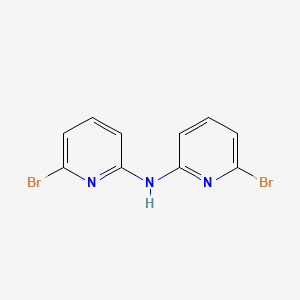
![5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13905098.png)
![[4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol](/img/structure/B13905109.png)
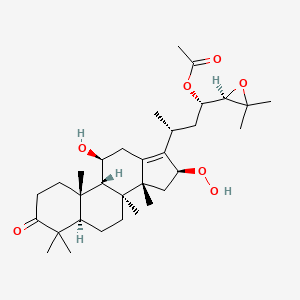

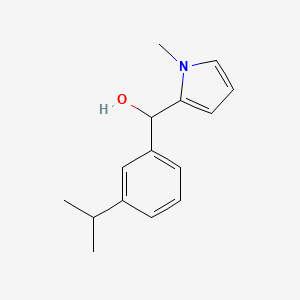
![(1S,3R,4S)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13905135.png)
![9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane;hemi(oxalic acid)](/img/structure/B13905143.png)
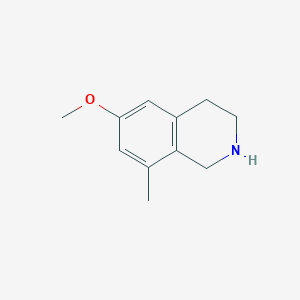
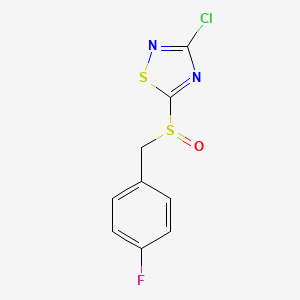

![methyl (3R)-3-amino-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]propanoate](/img/structure/B13905174.png)
